N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-27(19-6-4-3-5-7-19)33(29,30)21-14-10-18(11-15-21)23(28)26-24-25-22(16-32-24)17-8-12-20(31-2)13-9-17/h3-16H,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZVIONAHLMDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl and sulfamoylbenzamide groups. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions vary based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Anticancer Activity : Thiazole derivatives, including those with sulfonamide groups, have shown significant anticancer properties. Studies indicate that compounds with thiazole moieties can inhibit tumor growth by affecting cellular pathways involved in cancer proliferation and apoptosis .
- Antimicrobial Properties : The presence of thiazole and sulfonamide functionalities has been associated with antimicrobial activities. Research indicates that these compounds can effectively combat various bacterial strains, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Evaluation
A study evaluated a series of thiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exhibited significant cytotoxic effects, particularly against breast and lung cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of thiazole-based compounds found that derivatives containing sulfonamide groups showed promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a scaffold for developing new antibiotics amid rising antibiotic resistance .
Case Study 3: Structure-Activity Relationship (SAR) Studies
A comprehensive SAR analysis was conducted on various thiazole derivatives to identify key structural features responsible for biological activity. This study revealed that modifications to the methoxy group significantly influenced both anticancer and antimicrobial activities, suggesting avenues for optimizing efficacy through chemical modifications .
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural motifs with several derivatives, including variations in the sulfamoyl substituents, aryl groups on the thiazole ring, and heterocyclic cores. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle :
- The target compound and most analogs (e.g., ) use a 1,3-thiazole core, whereas LMM5 () employs a 1,3,4-oxadiazole. Oxadiazoles are associated with enhanced metabolic stability and antifungal activity .
Sulfamoyl Modifications :
- The methyl(phenyl)sulfamoyl group in the target compound contrasts with bulkier substituents like bis(2-methoxyethyl) () or diethyl (). Smaller substituents (e.g., methyl/phenyl) may improve membrane permeability but reduce solubility compared to polar groups like methoxyethyl.
In contrast, nitro groups () are electron-withdrawing, which may increase reactivity but reduce bioavailability.
Biological Activity :
- LMM5 () demonstrated antifungal activity against Candida albicans, likely due to thioredoxin reductase inhibition. The target compound’s methoxyphenyl group may confer similar antifungal properties, though direct evidence is lacking.
- The nitro-substituted analog in showed cytotoxic activity (119.09% efficacy in an unspecified assay), suggesting that electron-withdrawing groups may enhance cytotoxicity.
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that combines thiazole and sulfonamide functionalities, which are known for their diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has exhibited significant cytotoxicity against various cancer cell lines. For instance, in a study involving human cancer cell lines, the compound demonstrated an IC50 value of approximately 5.48 μM against the HCT116 cell line and 4.53 μM against the MCF7 breast cancer cell line .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 5.48 |
| MCF7 | 4.53 |
| NUGC | 25 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. Notably, compounds with similar thiazole structures have been shown to inhibit tyrosine kinase receptors, which play a vital role in cancer progression .
Anti-inflammatory Activity
In addition to its anticancer properties, thiazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds with thiazole moieties can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines . This dual action makes this compound a candidate for further investigation in inflammatory diseases.
Study on Glucokinase Activators
A recent study focused on the design and synthesis of novel thiazole derivatives as glucokinase activators. Among these derivatives, this compound was evaluated for its ability to enhance glucose metabolism in pancreatic beta cells. The findings suggested that this compound could serve as a potential therapeutic agent for diabetes management by improving insulin sensitivity .
Toxicological Assessment
Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies indicated that this compound exhibited lower toxicity towards normal fibroblast cells compared to cancerous cells, suggesting a favorable therapeutic window .
Q & A
Q. Characterization Methods :
- Spectroscopy : -NMR and -NMR confirm structural integrity, with peaks assigned to the methoxyphenyl (δ 3.8–4.0 ppm) and thiazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 478.1) .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry, as seen in related benzamide derivatives .
Advanced: How can synthetic yields be optimized while minimizing side reactions?
Answer:
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase hydrolysis risks. Ethanol/water mixtures balance yield and purity .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency in benzamide coupling steps .
- Temperature Control : Lower temperatures (0–25°C) reduce thiazole ring decomposition, while higher temps (80–100°C) accelerate coupling reactions .
Q. Example Optimization :
| Step | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Thiazole Formation | DMF, KCO, 5–6 h, rt | 97% | |
| Sulfamoyl Coupling | CHCl, DMAP, 0°C→rt | 82% → 89% |
Basic: What biological targets or pathways are associated with this compound?
Answer:
Preliminary studies suggest activity against:
Q. Screening Methodologies :
- Enzyme Assays : Fluorescence-based kinase inhibition assays (IC determination) .
- Cell Viability Assays : MTT assays for cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How do structural modifications influence biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Methoxyphenyl Group : Enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
- Sulfamoyl Moiety : Critical for hydrogen bonding with kinase active sites; replacing methyl with bulkier groups (e.g., isopropyl) decreases potency .
Case Study :
Replacing the 4-methoxyphenyl group with a 3,4-dichlorophenyl analog (EMAC2061) reduced HIV-1 RT inhibition by 40%, highlighting the importance of electron-donating substituents .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Answer:
- 2D NMR Techniques : HSQC and HMBC correlations differentiate overlapping proton signals (e.g., distinguishing thiazole C-H from aromatic benzamide protons) .
- Dynamic NMR : Variable-temperature NMR resolves conformational exchange broadening in sulfamoyl groups .
- X-ray Validation : Crystallographic data for analogous compounds (e.g., 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide) provide reference geometries .
Basic: What are the stability considerations for long-term storage?
Answer:
- Hydrolysis Risks : The sulfamoyl bond is prone to cleavage under acidic/basic conditions. Store in anhydrous DMSO or under nitrogen at –20°C .
- Light Sensitivity : Thiazole rings may photodegrade; use amber vials and avoid UV exposure .
Advanced: How can computational modeling predict off-target interactions?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) using PubChem 3D conformers (CID: 25024769) identifies potential off-targets like COX-2 or histone deacetylases .
- MD Simulations : Free-energy perturbation calculations assess binding stability to c-KIT vs. ABL kinases, guiding selectivity optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
